molecular formula C16H16F3NO B2884957 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 1706300-96-0

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2884957
CAS No.: 1706300-96-0
M. Wt: 295.305
InChI Key: QEJLCDRFLHYRLK-UHFFFAOYSA-N
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Description

1-{8-azabicyclo[321]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound that features a bicyclic structure with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the trifluoromethylphenyl group via electrophilic aromatic substitution or other suitable methods.
  • Final coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization steps.
  • Employment of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the phenyl ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield ketones or carboxylic acids.
  • Reduction may produce alcohols or amines.
  • Substitution may introduce halogen atoms or other functional groups.

Scientific Research Applications

1-{8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving similar structures.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science for the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylethanone: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.

    1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-methylphenyl)ethanone:

Uniqueness

The presence of the trifluoromethyl group in 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for research and development in various fields.

Biological Activity

The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one , a member of the azabicyclic family, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a bicyclic structure derived from azabicyclo[3.2.1]octane, characterized by the following molecular formula:

  • Molecular Formula : C₁₄H₁₄F₃N₁O
  • Molecular Weight : 281.26 g/mol

This unique structure contributes to its interaction with biological targets, particularly in the central nervous system and cancer biology.

Pharmacological Profile

  • Antitumor Activity : Research indicates that compounds with similar azabicyclic structures exhibit notable antitumor effects through various mechanisms, including inhibition of key enzymes involved in cancer progression. For instance, compounds derived from azabicyclo frameworks have shown selective cytotoxicity against several cancer cell lines, including Mia PaCa-2 and PANC-1 .
  • Neuropharmacological Effects : The azabicyclo structure is also associated with activity at neurotransmitter receptors, particularly as antagonists or modulators of the mu-opioid receptor, which is crucial for pain management and addiction therapies .
  • Antimicrobial Properties : Some derivatives of azabicyclic compounds have demonstrated antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a broader therapeutic potential beyond oncology .

Case Study 1: Antitumor Efficacy

A study investigated the effects of various azabicyclic compounds on human tumor cell lines. The results showed that the compound exhibited significant cytotoxicity against multiple cancer types, with IC50 values ranging from 10 to 20 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Cell LineIC50 (µM)Mechanism of Action
Mia PaCa-215Apoptosis induction
PANC-112Cell cycle arrest (G2/M phase)
RKO18Inhibition of DNA synthesis

Case Study 2: Neuropharmacological Effects

In a pharmacological evaluation, the compound was tested for its effects on mu-opioid receptors in vitro. The findings indicated that it acts as a selective antagonist, demonstrating potential for development as a treatment for opioid addiction .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds has revealed that modifications to the trifluoromethyl group can significantly enhance biological activity. For instance:

  • Trifluoromethyl Substitution : Enhances lipophilicity and receptor binding affinity.
  • Bicyclic Framework : Essential for maintaining structural integrity and biological function.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)12-4-1-3-11(9-12)10-15(21)20-13-5-2-6-14(20)8-7-13/h1-5,9,13-14H,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJLCDRFLHYRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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